molecular formula C6H12FNO2 B1338212 (S)-2-Amino-4-fluoro-4-methylpentanoic acid CAS No. 857026-04-1

(S)-2-Amino-4-fluoro-4-methylpentanoic acid

Cat. No.: B1338212
CAS No.: 857026-04-1
M. Wt: 149.16 g/mol
InChI Key: UYFWXTAZASDCCA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-fluoro-4-methylpentanoic acid is a useful research compound. Its molecular formula is C6H12FNO2 and its molecular weight is 149.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

(S)-2-Amino-4-fluoro-4-methylpentanoic acid and its derivatives have been a focal point in the field of stereoselective synthesis. For instance, Laue et al. (2000) highlighted the diastereoselective alkylation process in the presence of LDA at low temperatures to synthesize (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives with high enantiomeric excess. This synthesis involved complex processes such as alkylation, lithium/magnesium exchange, and stepwise deprotection, underscoring the compound's significance in stereochemistry and organic synthesis (Laue et al., 2000).

Biological Activity

In terms of biological activity, 4-Fluoroisoleucine, closely related to this compound, demonstrated notable antimicrobial properties. Gershon et al. (1978) detailed its synthesis and highlighted its inhibitory effects on a range of fungi and bacteria. Interestingly, while it did not show inhibitory effects on Plasmodium berghei in mice at a specific dosage, it significantly inhibited the growth of various fungi and bacteria in different concentrations, signifying its potential as an antimicrobial agent (Gershon et al., 1978).

Synthesis Techniques and Derivatives

Synthesis Techniques

The synthesis of derivatives of this compound has been explored with various techniques. The work by Giordano et al. (1999) on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids sheds light on the complexity and precision required in synthesizing specific amino acid derivatives, which are crucial in developing certain antibiotic agents (Giordano et al., 1999).

Derivatives and Isosteres

The exploration of isosteres of asparagine involving 2-amino-4-fluoropent-4-enoic acids, as documented by Laue et al. (1999), underlines the compound's versatility and its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents (Laue et al., 1999).

Properties

IUPAC Name

(2S)-2-amino-4-fluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFWXTAZASDCCA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473619
Record name 4-fluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857026-04-1
Record name 4-fluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.